molecular formula C9H10BrClO3S B1528791 3-(4-Bromophenoxy)propane-1-sulfonyl chloride CAS No. 1018549-42-2

3-(4-Bromophenoxy)propane-1-sulfonyl chloride

Cat. No.: B1528791
CAS No.: 1018549-42-2
M. Wt: 313.6 g/mol
InChI Key: OPRNPMSYJYQVNJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10BrClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in forming sulfonamide and sulfonate ester derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with 1,3-propanesultone, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the initial reaction, and thionyl chloride or phosphorus pentachloride for the chlorination step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 3-(4-Bromophenoxy)propane-1-sulfonyl chloride is highly reactive towards nucleophiles, making it suitable for substitution reactions to form sulfonamides and sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions with this compound.

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Chemistry: 3-(4-Bromophenoxy)propane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The reactivity of 3-(4-Bromophenoxy)propane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the propyl chain.

    3-(4-Chlorophenoxy)propane-1-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness: 3-(4-Bromophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-bromophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRNPMSYJYQVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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